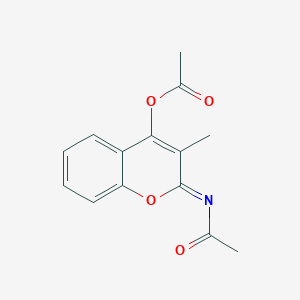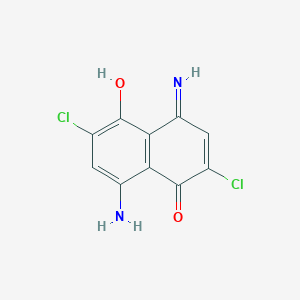
5,7-Dichloro-2-propylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2-propylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5,7-Dichloro-2-propylquinolin-4-amine, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction times and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Ionic Liquid Mediated Reactions: Ionic liquids are used as solvents or catalysts, offering advantages such as recyclability and reduced toxicity.
化学反应分析
Types of Reactions
5,7-Dichloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Substitution Reactions: These include halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Aromatic Substitution: Produces substituted quinolines.
Oxidation: Forms quinoline N-oxides.
Reduction: Yields dihydroquinolines.
科学研究应用
5,7-Dichloro-2-propylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Research: The compound is studied for its potential to inhibit DNA synthesis and promote bacterial DNA cleavage.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials
作用机制
The mechanism of action of 5,7-Dichloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinazoline Derivatives: These compounds also exhibit antimicrobial and anticancer activities.
8-Hydroxyquinoline: Known for its therapeutic value and potential as a building block for pharmacologically active scaffolds
Uniqueness
5,7-Dichloro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
1189106-39-5 |
|---|---|
分子式 |
C12H12Cl2N2 |
分子量 |
255.14 g/mol |
IUPAC 名称 |
5,7-dichloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12Cl2N2/c1-2-3-8-6-10(15)12-9(14)4-7(13)5-11(12)16-8/h4-6H,2-3H2,1H3,(H2,15,16) |
InChI 键 |
SYMYQPWFJRHGSO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


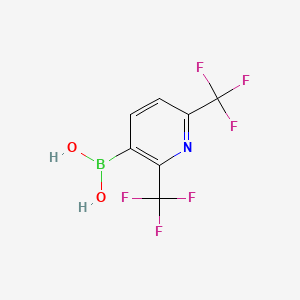
![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)
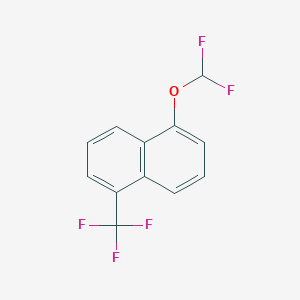
![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)
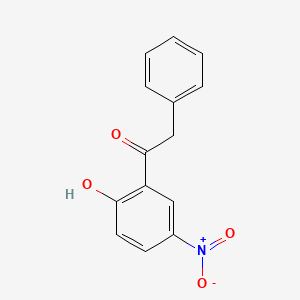
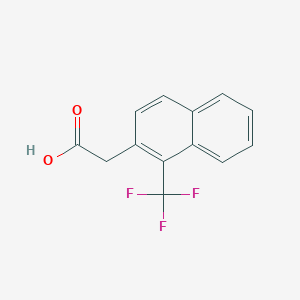
![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)
